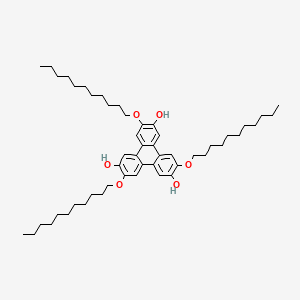
3,7,11-Tris(undecyloxy)triphenylene-2,6,10-triol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,7,11-Tris(undecyloxy)triphenylene-2,6,10-triol is a chemical compound known for its unique structure and properties. It belongs to the class of triphenylene derivatives, which are known for their discotic liquid crystalline properties. This compound is characterized by the presence of three undecyloxy groups and three hydroxyl groups attached to a triphenylene core.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,7,11-Tris(undecyloxy)triphenylene-2,6,10-triol typically involves the alkylation of triphenylene derivatives. One common method involves the reaction of triphenylene-2,6,10-triol with undecyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
3,7,11-Tris(undecyloxy)triphenylene-2,6,10-triol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The undecyloxy groups can be substituted with other alkyl or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of triphenylene-2,6,10-trione.
Reduction: Formation of triphenylene-2,6,10-triol.
Substitution: Formation of various substituted triphenylene derivatives.
Aplicaciones Científicas De Investigación
3,7,11-Tris(undecyloxy)triphenylene-2,6,10-triol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of other complex molecules.
Biology: Studied for its potential interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the development of liquid crystalline materials and organic semiconductors.
Mecanismo De Acción
The mechanism of action of 3,7,11-Tris(undecyloxy)triphenylene-2,6,10-triol involves its interaction with molecular targets through hydrogen bonding and π-π stacking interactions. The hydroxyl groups can form hydrogen bonds with other molecules, while the triphenylene core can engage in π-π stacking interactions, which are crucial for its liquid crystalline properties.
Comparación Con Compuestos Similares
Similar Compounds
- 3,7,11-Trioctoxytriphenylene-2,6,10-triol
- 3,7,11-Tris(hexyloxy)triphenylene-2,6,10-triol
- 3,7,11-Tris(pentyloxy)triphenylene-2,6,10-triol
Uniqueness
3,7,11-Tris(undecyloxy)triphenylene-2,6,10-triol is unique due to its longer alkyl chains, which enhance its solubility and liquid crystalline properties compared to its shorter-chain analogs. This makes it particularly useful in the development of advanced materials with specific electronic and optical properties.
Propiedades
Número CAS |
921938-35-4 |
|---|---|
Fórmula molecular |
C51H78O6 |
Peso molecular |
787.2 g/mol |
Nombre IUPAC |
3,7,11-tri(undecoxy)triphenylene-2,6,10-triol |
InChI |
InChI=1S/C51H78O6/c1-4-7-10-13-16-19-22-25-28-31-55-49-37-43-40(34-46(49)52)44-38-50(56-32-29-26-23-20-17-14-11-8-5-2)48(54)36-42(44)45-39-51(47(53)35-41(43)45)57-33-30-27-24-21-18-15-12-9-6-3/h34-39,52-54H,4-33H2,1-3H3 |
Clave InChI |
UZWKWZXKIHAPTO-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCOC1=C(C=C2C(=C1)C3=CC(=C(C=C3C4=CC(=C(C=C24)OCCCCCCCCCCC)O)OCCCCCCCCCCC)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


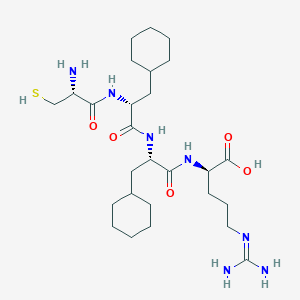

![1-Benzyl-2-[(benzyloxy)methyl]benzene](/img/structure/B14191142.png)
![N-[2-(Morpholin-4-yl)phenyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B14191149.png)
![4-[1-(4-Chlorophenyl)cyclobutyl]-1,2-dicyclopropylbut-2-ene-1,4-dione](/img/structure/B14191153.png)
![2-[(2,2,2-Trifluoroethyl)sulfanyl]benzamide](/img/structure/B14191157.png)

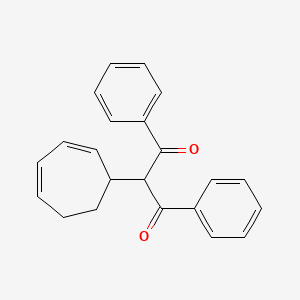
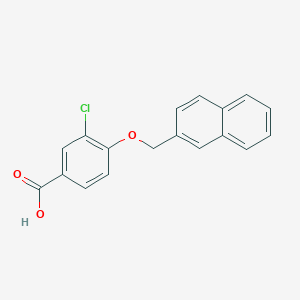
![[(5-Methoxy-2-oxo-2H-1-benzopyran-7-yl)oxy]acetaldehyde](/img/structure/B14191188.png)
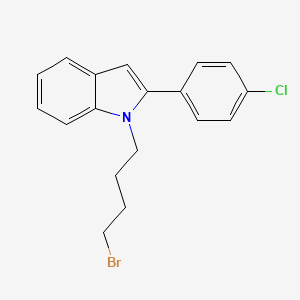
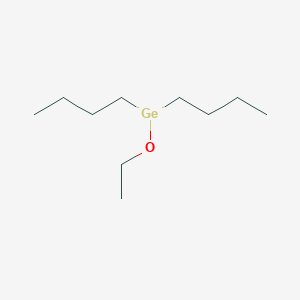
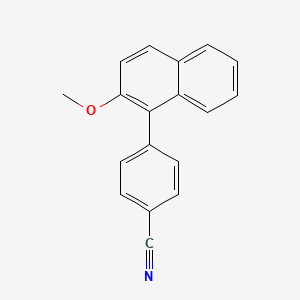
![5,5'-([1,1'-Biphenyl]-4,4'-diyl)bis(8-phenyl-5H-pyrido[4,3-b]indole)](/img/structure/B14191215.png)
